
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family This compound is characterized by a benzopyran ring structure with a decyl group at the 4th position and a hydroxyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with a decyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The benzopyran ring can be reduced to form dihydrobenzopyran derivatives.
Substitution: The decyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of various alkyl or aryl substituted benzopyran derivatives.
Scientific Research Applications
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Decyl-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring structure can interact with enzymes and receptors, modulating their function. The decyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
4-Decyl-7-hydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds such as:
7-Hydroxycoumarin: Lacks the decyl group, making it less lipophilic.
4-Hydroxy-2H-1-benzopyran-2-one: Lacks both the decyl and hydroxyl groups, resulting in different chemical properties.
Umbelliferone: Another hydroxylated benzopyran with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
105380-72-1 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-decyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-2-3-4-5-6-7-8-9-10-15-13-19(21)22-18-14-16(20)11-12-17(15)18/h11-14,20H,2-10H2,1H3 |
InChI Key |
WWVHCNVLTRGILM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


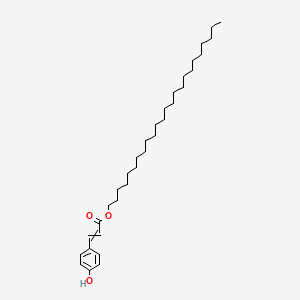


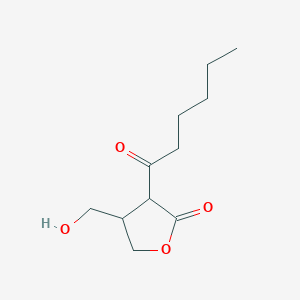
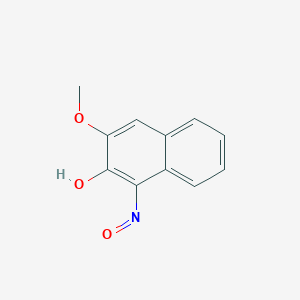
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
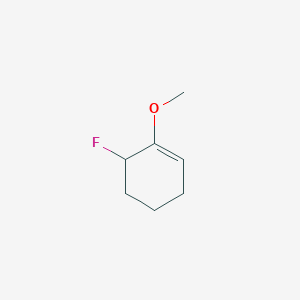
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
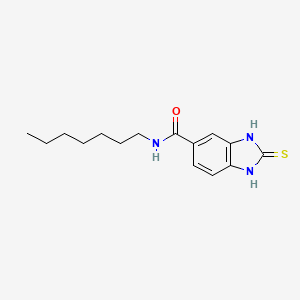




![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
